Cas no 2287333-14-4 ([3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a structurally unique compound featuring a bicyclo[1.1.1]pentane core, which imparts high rigidity and steric constraint, making it valuable in medicinal chemistry and materials science. The chloro-methylphenyl substitution enhances its potential as a versatile intermediate for further functionalization. The hydroxymethyl group offers a reactive handle for derivatization, facilitating applications in drug discovery, particularly in the design of bioactive molecules with improved pharmacokinetic properties. Its compact, three-dimensional architecture is advantageous for modulating steric and electronic interactions in target binding. This compound is particularly useful in the synthesis of constrained analogs and sp³-rich scaffolds, contributing to the development of novel therapeutics and advanced materials.
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol structure
2287333-14-4 structure
商品名:[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
CAS番号:2287333-14-4
MF:C13H15ClO
メガワット:222.710602998734
CID:6202787
PubChem ID:137944042

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 化学的及び物理的性質

名前と識別子

    • EN300-6760453
    • [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
    • [3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
    • 2287333-14-4
    • インチ: 1S/C13H15ClO/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
    • InChIKey: INACZWKHJTWFMR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=CC=1C12CC(CO)(C1)C2

計算された属性

  • せいみつぶんしりょう: 222.0811428g/mol
  • どういたいしつりょう: 222.0811428g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 20.2Ų

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760453-2.5g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
2.5g
$2828.0 2025-03-13
Enamine
EN300-6760453-0.5g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
0.5g
$1385.0 2025-03-13
Enamine
EN300-6760453-0.05g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
0.05g
$1212.0 2025-03-13
Enamine
EN300-6760453-0.1g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
0.1g
$1269.0 2025-03-13
Enamine
EN300-6760453-1.0g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
1.0g
$1442.0 2025-03-13
Enamine
EN300-6760453-10.0g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
10.0g
$6205.0 2025-03-13
Enamine
EN300-6760453-0.25g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
0.25g
$1328.0 2025-03-13
Enamine
EN300-6760453-5.0g
[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
2287333-14-4 95.0%
5.0g
$4184.0 2025-03-13

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 関連文献

[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanolに関する追加情報

Compound CAS No. 2287333-14-4: [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

The compound with CAS number 2287333-14-4, known as [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, is a complex organic molecule with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its bicyclic framework, which consists of a bicyclo[1.1.1]pentane ring system attached to a methanol group and a substituted phenyl ring.

The bicyclo[1.1.1]pentane structure is a highly strained ring system, which often imparts unique chemical and physical properties to the molecule. This strain can influence the compound's reactivity, stability, and potential applications in drug design or materials science. The substituted phenyl ring in this compound further adds complexity, with the presence of both a chlorine atom and a methyl group at specific positions (positions 2 and 4, respectively). These substituents can significantly affect the electronic properties of the aromatic ring, potentially influencing the compound's interaction with other molecules.

Recent studies have explored the synthesis and characterization of similar bicyclic compounds, highlighting their potential as building blocks for more complex molecular architectures. For instance, researchers have investigated the use of such compounds in the development of novel pharmaceutical agents, where their rigid structures can be advantageous in achieving desired bioavailability and target specificity.

One notable aspect of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its potential role in medicinal chemistry. The combination of a strained bicyclic system and an aromatic substituent makes it a candidate for exploring interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit interesting pharmacokinetic properties, although further research is required to validate these findings.

In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to Friedel-Crafts alkylation or through more advanced coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of control over the product's stereochemistry.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the molecular architecture, aiding in both synthesis optimization and quality control.

Looking ahead, the application of machine learning algorithms to predict the properties of compounds like [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is an emerging trend in chemical research. By leveraging computational models, scientists can accelerate the discovery process and identify promising candidates for further investigation.

In conclusion, CAS No. 2287333-14-4 represents a fascinating example of how structural complexity can lead to intriguing chemical behavior and potential practical applications. As research continues to uncover its properties and capabilities, this compound may find its place in diverse areas ranging from drug discovery to advanced materials development.

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